molecular formula C6ClF13 B1582705 Perfluorohexyl chloride CAS No. 355-41-9

Perfluorohexyl chloride

Cat. No.: B1582705
CAS No.: 355-41-9
M. Wt: 354.49 g/mol
InChI Key: BDUCYIFEYLMINO-UHFFFAOYSA-N
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Description

Perfluorohexyl chloride is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized industrial applications due to its stability and resistance to chemical reactions.

Scientific Research Applications

Perfluorohexyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialized coatings and materials due to its chemical stability and resistance to degradation.

Mechanism of Action

Target of Action

Perfluorohexyl chloride, also known as 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane or 1-Chloroperfluorohexane, primarily targets the lipid layer and meibomian glands . These glands play a crucial role in the production of the oily layer of the tear film, which prevents the evaporation of the aqueous phase of the tears .

Mode of Action

This compound interacts with the air-liquid interface of the tear film and forms a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . The compound’s amphiphilic nature allows it to spread rapidly across the ocular surface .

Biochemical Pathways

It is known that the compound interacts with the lipid layer and meibomian glands .

Pharmacokinetics

It is known that the compound is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It has low surface and interface tensions, allowing it to spread rapidly across the ocular surface .

Result of Action

The result of this compound’s action is an increase in tear film stability, which can alleviate symptoms of dry eye disease . The compound’s interaction with the tear film results in a decrease in corneal surface temperature, leading to an increase in reflex lacrimation and blinking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other perfluoroalkyl substances (PFASs) in the environment can potentially interact with this compound and affect its action .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Perfluorohexyl chloride are not fully understood. It is known that PFAS, the family of compounds to which this compound belongs, can interact with various biomolecules. For instance, they have been shown to interact with proteins and enzymes, affecting their function and potentially leading to biochemical reactions

Cellular Effects

Pfas, including this compound, have been shown to influence cell function . They can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that PFAS can bind to biomolecules and potentially inhibit or activate enzymes . They may also induce changes in gene expression

Temporal Effects in Laboratory Settings

Studies on PFAS have shown changes in their effects over time, including their stability, degradation, and long-term effects on cellular function . Specific data on this compound is currently lacking.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on PFAS have shown that their effects can vary with different dosages . Specific studies on this compound, including any threshold effects or toxic effects at high doses, are currently lacking.

Metabolic Pathways

PFAS, including this compound, have been shown to be involved in various metabolic pathways . They can interact with enzymes and cofactors and may affect metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are not well-defined.

Transport and Distribution

PFAS, including this compound, have been detected in various environmental samples, suggesting that they can be transported and distributed in the environment

Subcellular Localization

The localization of a compound within a cell can often be tied to its function . Specific studies on the subcellular localization of this compound and any effects on its activity or function are currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexyl chloride can be synthesized through the chlorination of perfluorohexane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective substitution of hydrogen atoms with chlorine.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors. These reactors are designed to handle the highly reactive nature of chlorine gas and ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Perfluorohexyl chloride primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to replace the chlorine atom with hydrogen.

Major Products:

    Substitution Reactions: The major products include various substituted fluorinated compounds depending on the nucleophile used.

    Reduction Reactions: The major product is perfluorohexane.

Comparison with Similar Compounds

    1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane: Similar in structure but lacks the chlorine atom.

    1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: Similar but with one less fluorine atom.

Uniqueness: Perfluorohexyl chloride is unique due to the combination of chlorine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCYIFEYLMINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC6F13, C6ClF13
Record name Hexane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188996
Record name Perfluorohexylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-41-9
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohexyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorohexylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane
Source European Chemicals Agency (ECHA)
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Record name PERFLUOROHEXYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What factors significantly influence the sulfinatodehalogenation reaction of perfluorohexyl chloride?

A1: Research indicates that both solvent choice and reaction temperature significantly influence the sulfinatodehalogenation of this compound when using sodium dithionite (Na2S2O4) and sodium bicarbonate (NaHCO3) []. Among various solvents tested, dimethyl sulfoxide (Me2SO) proved to be the most effective for this reaction. The study demonstrated a strong correlation between reaction temperature and the conversion rate of this compound. Interestingly, when applying this reaction to perfluoroalkyl iodides, using Me2SO as the solvent allowed for a 20°C reduction in reaction temperature compared to using a CH3CN/H2O mixture, while achieving similar yields [].

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